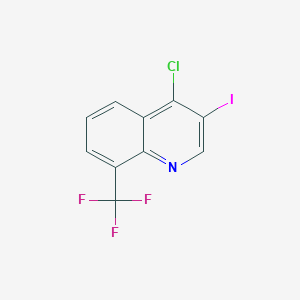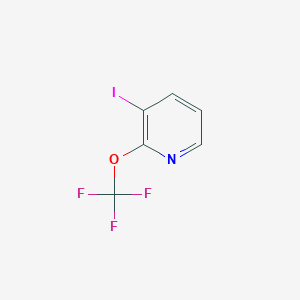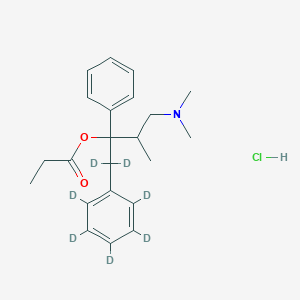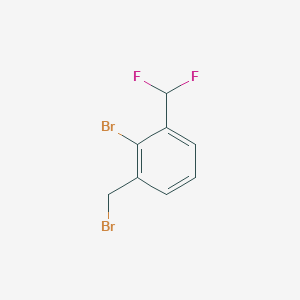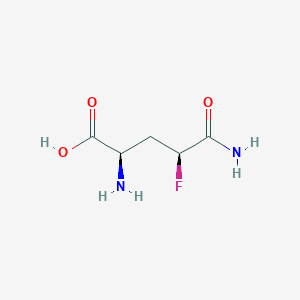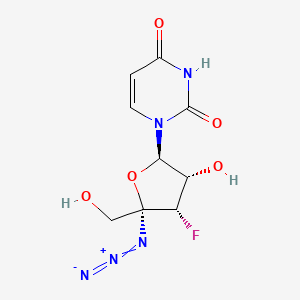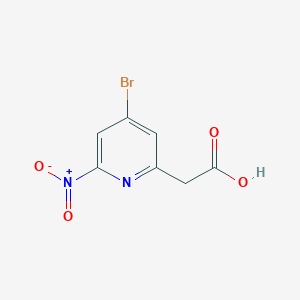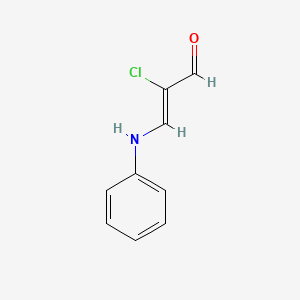
2-chloro-3-(phenylamino)-2-Propenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-3-(phenylamino)-2-Propenal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a chloro group, a phenylamino group, and an aldehyde functional group attached to a propenal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(phenylamino)-2-Propenal can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-(phenylamino)-1,4-naphthoquinone with aniline derivatives under specific conditions . Another method includes the use of ultrasound-assisted reactions, which provide a clean, fast, and simple preparation of the compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-3-(phenylamino)-2-Propenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-chloro-3-(phenylamino)-2-Propenal has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-3-(phenylamino)-2-Propenal involves its interaction with specific molecular targets and pathways. The compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anion radicals and hydroxyl radicals . These ROS can cause oxidative stress, leading to damage to biomolecules like lipids, proteins, RNA, and DNA, ultimately resulting in cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloroquinoline-3-carbaldehyde
- 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone
- 2-chloroquinoline derivatives
Uniqueness
2-chloro-3-(phenylamino)-2-Propenal is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C9H8ClNO |
|---|---|
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
(Z)-3-anilino-2-chloroprop-2-enal |
InChI |
InChI=1S/C9H8ClNO/c10-8(7-12)6-11-9-4-2-1-3-5-9/h1-7,11H/b8-6- |
Clave InChI |
XODOFJPDDSOVBU-VURMDHGXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N/C=C(/C=O)\Cl |
SMILES canónico |
C1=CC=C(C=C1)NC=C(C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


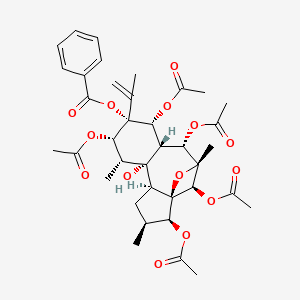
![N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide](/img/structure/B13441142.png)
